1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
Description
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a hybrid structure combining an azetidine (four-membered nitrogen-containing ring), a thiophene (sulfur-containing heterocycle), and an o-tolyl (ortho-methyl-substituted phenyl) group. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique biological properties.
Properties
IUPAC Name |
1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-2-3-6-15(13)19-17(21)18-11-16(20-8-4-9-20)14-7-10-22-12-14/h2-3,5-7,10,12,16H,4,8-9,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNGLNRTSUZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.
Thiophene Attachment: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Urea Formation: The final step involves the formation of the urea linkage, often through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea group would yield amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds featuring thiophene and azetidine structures exhibit significant antimicrobial activity. The unique combination of functional groups in 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea may enhance its efficacy against various bacterial strains. Studies have shown that derivatives with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. The azetidine moiety is known for its ability to interact with biological macromolecules, which may lead to the modulation of cancer cell proliferation pathways. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Urease Inhibition
Compounds similar to this compound have been studied for their urease inhibitory properties. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The potential for this compound to act as a urease inhibitor opens avenues for therapeutic applications in treating these conditions.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a prominent university, derivatives of thiophene-containing compounds were tested against a panel of bacteria. The results indicated that modifications to the azetidine ring significantly enhanced antimicrobial activity, suggesting that this compound could be developed into a potent antimicrobial agent.
Case Study 2: Anticancer Research
A collaborative research effort focused on evaluating the cytotoxic effects of azetidine-based compounds on various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties that warrant further exploration in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The azetidine and thiophene moieties could play a role in binding to the target, while the urea group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Moieties
Compounds bearing azetidinone (β-lactam) or azetidine rings are prevalent in antibiotic and antimycobacterial research. For example:
- 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4j): This derivative demonstrated potent antimycobacterial activity (10 µg/mL) against Mycobacterium tuberculosis due to synergistic effects from the phenothiazine and azetidinone groups. In contrast, the absence of a thiophene ring in this compound may reduce its ability to interact with sulfur-dependent bacterial enzymes compared to the target compound .
- 1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea : This urea derivative lacks the azetidine ring but includes an imidazolidine moiety. It exhibited agonistic activity on opioid and serotonin receptors, highlighting the role of urea in central nervous system (CNS) targeting. The azetidine-thiophene combination in the target compound may instead favor peripheral target engagement .
Thiophene-Containing Urea/Thiourea Derivatives
- 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea : Replacing the azetidine-thiophene unit with a furoyl group and substituting urea with thiourea resulted in reduced conformational rigidity. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to ureas. The target compound’s urea linkage may offer a balance between binding affinity and pharmacokinetic stability .
- 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) : This nitroimidazole-thiophene hybrid showed antibacterial activity, suggesting that the thiophen-3-yl group enhances membrane penetration. However, the absence of a urea linker limits its ability to form critical hydrogen bonds with enzymatic targets, a feature preserved in the target compound .
Key Observations :
- The azetidine ring and thiophen-3-yl group in the target compound may enhance target selectivity compared to imidazolidine or furoyl analogues.
Biological Activity
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known by its CAS number 2034344-01-7, is a synthetic organic compound that integrates azetidine, thiophene, and urea functional groups. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.43 g/mol. The structural features include:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- Thiophene Moiety : A five-membered ring containing sulfur.
- Urea Functional Group : A carbonyl group bonded to two amine groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Starting from suitable precursors through cyclization reactions.
- Thiophene Attachment : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Urea Formation : Finalized by reacting an amine with an isocyanate.
Antimicrobial Activity
Research indicates that compounds with thiophene and urea functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | Against S. aureus | 28–168 |
| 2 | Against E. coli | 135–229 |
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly in inhibiting cell proliferation. A study on related urea derivatives found that certain compounds showed IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 (breast) | 0.004 |
| B | SK-Hep-1 (liver) | 16.23 |
Anti-inflammatory Effects
Urea derivatives are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways . Further studies are needed to elucidate the exact mechanisms.
Case Studies
- Study on UBT Derivatives : A series of urea-benzothiazole derivatives were synthesized and evaluated for their biological activity. One compound demonstrated potent inhibition of T-cell proliferation with an IC50 of 0.004 µM .
- Thiazole Compounds : Research on thiazole derivatives showed them exhibiting significant antibacterial activity against resistant strains, highlighting the importance of structural components similar to those found in this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, azetidine and thiophene-containing amines may react with o-tolyl isocyanate under inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Optimization could include varying temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents to improve yield. Characterization via H/C NMR and ESI-HRMS is critical to confirm structure and purity, as demonstrated in analogous urea syntheses .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Purity should be assessed using HPLC with UV detection (λ = 254 nm) and compared to a reference standard. Structural validation requires H/C NMR to confirm proton environments (e.g., azetidine N-CH, thiophene protons) and urea carbonyl signals (~160 ppm in C NMR). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, single-crystal X-ray diffraction (as in ) provides definitive structural proof.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for urea derivatives, such as variable IC values across assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound stability. Researchers should:
- Perform dose-response curves in triplicate across multiple cell lines.
- Validate target engagement using competitive binding assays or CRISPR knockouts.
- Assess metabolic stability (e.g., microsomal incubation) to rule out degradation artifacts .
Cross-reference with structural analogs (e.g., adamantyl-urea derivatives ) to identify pharmacophore contributions.
Q. How can computational methods predict the binding mode of this compound to biological targets like kinase enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., adenosine A2A receptor ) can model interactions. Key steps:
- Prepare the ligand (protonation states, energy minimization).
- Define binding pockets based on co-crystallized inhibitors.
- Score poses using force fields (e.g., MM-GBSA) and validate via molecular dynamics simulations (100 ns) to assess stability.
Compare results with mutagenesis data to confirm critical residues (e.g., hydrogen bonds with urea carbonyl).
Q. What experimental approaches can elucidate the role of the azetidine-thiophene moiety in pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing azetidine with pyrrolidine or thiophene with furan. Test in bioassays (e.g., kinase inhibition ).
- Photolabeling/Click Chemistry : Introduce alkyne/azide tags to track target binding in cells .
- Pharmacokinetic Studies : Measure logP and plasma protein binding to evaluate azetidine’s impact on bioavailability.
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility data for urea derivatives in different solvent systems?
- Methodological Answer : Solubility discrepancies often stem from solvent polarity, pH, or aggregation. Use:
- Hansen Solubility Parameters : Compare δ values of solvents (e.g., DMSO vs. water) to identify mismatches.
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers.
- pH-Solubility Profiling : Adjust pH (2–12) to assess ionization effects on azetidine (pKa ~9.8) and urea groups .
Q. What analytical techniques are suitable for detecting degradation products in long-term stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
